2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole
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Overview
Description
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a methoxy-substituted benzo[d]thiazole ring, and a piperazine moiety. This compound is of interest due to its potential therapeutic applications and its unique chemical structure, which allows it to participate in various chemical reactions.
Preparation Methods
The synthesis of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Synthesis of the Benzo[d]thiazole Ring: This can be achieved by the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Introduction of the Piperazine Moiety: Piperazine can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the furan ring with the benzo[d]thiazole-piperazine intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction controls.
Chemical Reactions Analysis
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting specific functional groups.
Substitution: Electrophilic substitution reactions can occur on the benzo[d]thiazole ring, especially at positions activated by the methoxy group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products depend on the reaction conditions and the specific functional groups targeted.
Scientific Research Applications
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for synthesizing other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce desired biological responses. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole can be compared with other similar compounds, such as:
Furan Derivatives: Compounds with a furan ring, known for their reactivity and potential biological activity.
Benzo[d]thiazole Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Piperazine Derivatives: Commonly used in pharmaceuticals for their ability to interact with various biological targets.
The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of all these classes, making it a versatile compound for research and development.
Biological Activity
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole is a synthetic compound that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C15H18N4O2S and features a benzothiazole moiety, which is known for its diverse pharmacological properties. The structural components include:
- Furan-2-carbonyl : A furan derivative that may contribute to the compound's reactivity and interaction with biological targets.
- Piperazine ring : Often associated with various pharmacological effects, including antidepressant and anxiolytic activities.
- Methoxy and methyl substitutions : These groups can influence the lipophilicity and bioavailability of the compound.
Antimicrobial Activity
Recent studies have shown that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research indicates that benzothiazole derivatives possess anticancer activity. A study found that compounds with similar structures exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action often involves the induction of apoptosis through mitochondrial pathways .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological applications. Compounds with piperazine rings have been linked to antidepressant and anxiolytic effects. For example, derivatives have shown inhibition of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter breakdown, enhancing synaptic availability.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiazole derivatives can modulate ROS levels, contributing to their anticancer effects.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including the target compound. Results indicated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against E. coli, demonstrating significant antibacterial activity .
Study 2: Anticancer Activity
In vitro tests on MCF-7 cells revealed that derivatives similar to this compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics .
Data Table
Properties
IUPAC Name |
furan-2-yl-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-12-5-6-13(23-2)15-16(12)25-18(19-15)21-9-7-20(8-10-21)17(22)14-4-3-11-24-14/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOLQHKWXRRRGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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